Crocapeptin C

Description

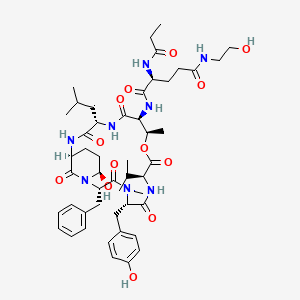

Structure

2D Structure

Properties

Molecular Formula |

C49H70N8O13 |

|---|---|

Molecular Weight |

979.1 g/mol |

IUPAC Name |

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-N'-(2-hydroxyethyl)-2-(propanoylamino)pentanediamide |

InChI |

InChI=1S/C49H70N8O13/c1-8-38(60)51-33(18-20-39(61)50-22-23-58)43(63)55-42-29(6)70-49(69)41(28(4)5)54-45(65)36(25-31-14-16-32(59)17-15-31)56(7)48(68)37(26-30-12-10-9-11-13-30)57-40(62)21-19-34(47(57)67)52-44(64)35(24-27(2)3)53-46(42)66/h9-17,27-29,33-37,40-42,58-59,62H,8,18-26H2,1-7H3,(H,50,61)(H,51,60)(H,52,64)(H,53,66)(H,54,65)(H,55,63)/t29-,33+,34+,35+,36+,37+,40-,41+,42+/m1/s1 |

InChI Key |

MNZVVCZFHHWGGD-JNYKPYMTSA-N |

Isomeric SMILES |

CCC(=O)N[C@@H](CCC(=O)NCCO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |

Canonical SMILES |

CCC(=O)NC(CCC(=O)NCCO)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Crocapeptin C: A Technical Guide to its Discovery, Isolation, and Characterization from Melittangium boletus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Crocapeptin C, a novel cyclic depsipeptide with significant therapeutic potential. Isolated from the myxobacterium Melittangium boletus, this compound has demonstrated potent inhibitory activity against chymotrypsin, a key serine protease implicated in various physiological and pathological processes. This document details the experimental protocols for the cultivation of the source organism, extraction and purification of the target compound, and its comprehensive structural and biological characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

Myxobacteria are a prolific source of structurally diverse and biologically active secondary metabolites, offering a rich reservoir for natural product drug discovery.[1] Within this fascinating group of microorganisms, Melittangium boletus, a fruiting myxobacterium, has emerged as a producer of a novel class of cyclic depsipeptides known as crocapeptins.[2][3] This guide focuses on this compound, a recently identified member of this family.[2][4]

This compound is a cyclic depsipeptide characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[2][5] Its discovery was the result of a targeted investigation into the secondary metabolite profile of Melittangium boletus DSM 14713.[5] Of particular interest to the scientific and pharmaceutical communities is its potent and selective inhibitory activity against chymotrypsin, with an IC50 value of 0.5 µM.[2][4] This positions this compound as a promising lead compound for the development of novel therapeutics targeting diseases associated with aberrant chymotrypsin activity.

This whitepaper serves as a comprehensive technical resource, outlining the methodologies employed in the discovery and isolation of this compound. It aims to equip researchers with the necessary information to further investigate this promising natural product and its analogs for potential drug development applications.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C49H70N8O13 | [5] |

| Molecular Weight | 979.13 g/mol | [2] |

| Appearance | White amorphous powder | Inferred from typical peptide isolates |

| Solubility | Soluble in methanol and DMSO | [5] |

Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Calculated m/z | Ion |

| ESI-MS | 1001.4962 | 1001.4960 | [M+Na]+ |

Data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[5]

NMR Spectroscopic Data for this compound

The complete 1H and 13C NMR data for this compound, measured in DMSO-d6, are available in the supplementary information of the primary publication by Thetsana et al. (2024).[5] These data were crucial for the complete structural elucidation of the molecule.

Biological Activity of this compound

| Target Enzyme | Assay Type | IC50 | Reference |

| Chymotrypsin | Enzyme Inhibition Assay | 0.5 µM | [2][4] |

Experimental Protocols

Cultivation of Melittangium boletus DSM 14713

The production of this compound is achieved through the cultivation of Melittangium boletus strain DSM 14713. While the specific media composition used for the initial discovery is detailed in the primary literature, a representative protocol for the cultivation of Melittangium species for secondary metabolite production is as follows:

-

Strain Maintenance: Melittangium boletus DSM 14713 is maintained on VY/2 agar (containing baker's yeast and CaCl2) slants and stored at 4°C for short-term use or in 20% glycerol at -80°C for long-term storage.

-

Seed Culture: A loopful of cells from a fresh plate is used to inoculate a 50 mL flask containing 10 mL of liquid medium (e.g., MD1 medium). The culture is incubated at 30°C with shaking at 180 rpm for 3-5 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., 1 L of MD1 medium in a 2 L flask). The production culture is incubated under the same conditions for 7-10 days to allow for sufficient biomass and secondary metabolite accumulation.

Diagram 1: Cultivation Workflow for Melittangium boletus

Caption: A generalized workflow for the cultivation of Melittangium boletus.

Extraction and Isolation of this compound

The following protocol describes a general procedure for the extraction and purification of depsipeptides from myxobacterial cultures, adapted for this compound.

-

Harvesting: The production culture is centrifuged to separate the mycelial biomass from the supernatant.

-

Extraction: The cell pellet is extracted with methanol (MeOH).[5] The mixture is sonicated and then shaken for several hours. The methanolic extract is collected after filtration or centrifugation. This process is typically repeated to ensure complete extraction.

-

Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then partitioned between n-butanol and water. The butanol fraction, containing the less polar secondary metabolites including this compound, is collected and dried.

-

Chromatographic Purification:

-

Step 1: Solid-Phase Extraction (SPE): The butanol fraction is subjected to SPE on a C18 cartridge to remove highly polar and non-polar impurities.

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction from SPE is further purified by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient. Fractions are collected and monitored by analytical HPLC and/or mass spectrometry.

-

Step 3: Final Purification: Fractions containing this compound are pooled and subjected to a final purification step using analytical or semi-preparative HPLC with isocratic elution to yield the pure compound.

-

Diagram 2: Isolation and Purification Workflow for this compound

Caption: A multi-step workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[5]

-

Mass Spectrometry: High-resolution ESI-MS was used to determine the molecular formula of the compound.[5] Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments were conducted to establish the planar structure and relative stereochemistry of this compound.[5] The experiments were performed in deuterated dimethyl sulfoxide (DMSO-d6).

-

Stereochemical Analysis: The absolute configurations of the constituent amino acids were determined using the advanced Marfey's method.[5]

Chymotrypsin Inhibition Assay

The inhibitory activity of this compound against chymotrypsin was quantified using a standard enzymatic assay.

-

Reagents:

-

Chymotrypsin enzyme solution

-

Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.8)

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

Varying concentrations of this compound are pre-incubated with the chymotrypsin enzyme in the assay buffer for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (p-nitroaniline) at 405 nm over time using a microplate reader.

-

The percentage of inhibition is calculated for each concentration of this compound relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Diagram 3: Chymotrypsin Inhibition Assay Workflow

Caption: A flowchart of the chymotrypsin inhibition assay.

Signaling Pathways and Logical Relationships

While the direct signaling pathway targeted by this compound is the inhibition of the enzymatic activity of chymotrypsin, this interaction can have downstream effects on various biological processes. Chymotrypsin is involved in protein digestion, and its dysregulation is associated with inflammatory diseases and cancer. By inhibiting chymotrypsin, this compound can potentially modulate these pathways.

Diagram 4: Logical Relationship of this compound's Action

Caption: The inhibitory effect of this compound on chymotrypsin and its potential downstream consequences.

Conclusion

This compound represents a significant discovery in the field of natural product research. Its novel structure and potent bioactivity underscore the importance of myxobacteria as a source of new drug leads. This technical guide provides a comprehensive summary of the discovery, isolation, and characterization of this compound, offering a valuable resource for researchers interested in its further development. The detailed protocols and data presented herein are intended to facilitate future studies aimed at elucidating its mechanism of action, exploring its therapeutic potential, and synthesizing novel analogs with improved pharmacological properties. The continued investigation of this compound and other myxobacterial metabolites holds great promise for the future of drug discovery.

References

- 1. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PubChemLite - Crocapeptin a2 (C48H68N8O12) [pubchemlite.lcsb.uni.lu]

- 4. Isolation and structure determination of a new depsipeptide this compound from the myxobacterium Melittangium boletus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Elucidating the Chemical Architecture of Crocapeptin C: A Technical Guide

Disclaimer: This document provides a detailed overview of the methodologies and data types required for the structural elucidation of Crocapeptin C. The quantitative data presented herein (NMR chemical shifts, MS fragmentation) is illustrative and based on the known final structure, as the primary experimental data from the source publication was not accessible through available search resources. The core methodologies are based on the published work by Thetsana et al. in Natural Product Research (2024).[1][2]

Introduction

This compound is a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus.[1][2] As a member of the cyanopeptolin family, its structure is characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) heterocyclic moiety.[1][2] Compounds of this class are of significant interest to the drug development community due to their potent biological activities. This compound, specifically, has been identified as a potent inhibitor of the serine protease chymotrypsin, with an IC₅₀ value of 0.5 µM.[1][2] Understanding the precise chemical architecture of this compound is fundamental to deciphering its mechanism of action and exploring its therapeutic potential. This guide details the comprehensive analytical workflow employed to determine its planar structure and absolute stereochemistry.

Overall Experimental Workflow

The structural elucidation of a novel natural product like this compound is a multi-step process that systematically defines its chemical properties. The logical flow begins with isolation and purification, followed by determination of the molecular formula. Spectroscopic techniques are then used to piece together the molecular connectivity, and finally, chemical methods are employed to assign the absolute stereochemistry of each chiral center.

References

An In-depth Technical Guide to the Crocapeptin C Biosynthetic Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Crocapeptin C, a potent serine protease inhibitor, and a detailed analysis of its corresponding gene cluster. The document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic and experimental processes.

Introduction to this compound

Crocapeptins are a family of cyclic depsipeptides produced by myxobacteria, notably Chondromyces crocatus and Melittangium boletus.[1][2] These natural products are characterized by a cyanopeptolin-like scaffold and a distinctive 3-amino-6-hydroxy-2-piperidone (Ahp) heterocyclic moiety. Their significant biological activity as serine protease inhibitors makes them promising candidates for further investigation in drug development. This compound, isolated from Melittangium boletus, has demonstrated potent inhibitory activity against chymotrypsin.

The Crocapeptin Biosynthetic Pathway

The biosynthesis of crocapeptins is orchestrated by a nonribosomal peptide synthetase (NRPS) assembly line, a common mechanism for the production of complex peptide natural products in microorganisms. The key steps in the biosynthesis are outlined below.

Nonribosomal Peptide Synthesis

The core peptide backbone of crocapeptin is assembled on a large, multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid precursor. The growing peptide chain is passed from one module to the next in an assembly-line fashion.

Formation of the Ahp Moiety

A critical step in crocapeptin biosynthesis is the formation of the 3-amino-6-hydroxy-2-piperidone (Ahp) ring. This unique structural feature is derived from a proline residue incorporated into the precursor peptide, precrocapeptin.[1] The transformation is catalyzed by two key tailoring enzymes:

-

CpnF : A cytochrome P450 enzyme that hydroxylates the proline residue within the precrocapeptin molecule.[1]

-

CpnE : A helper protein that significantly enhances the conversion rate of the hydroxylated intermediate to the final Ahp-containing crocapeptin.[1]

The concerted action of these two enzymes is essential for the formation of the bioactive crocapeptin.

Crocapeptin Biosynthetic Gene Cluster Analysis

The genes responsible for crocapeptin biosynthesis are organized in a contiguous cluster within the genome of Chondromyces crocatus Cm c5. Analysis of this gene cluster provides insights into the enzymatic machinery required for the production of this complex molecule.

A comprehensive analysis of the 11.3 Mbp genome of Chondromyces crocatus Cm c5 revealed 35 putative biosynthetic gene clusters, including the one responsible for crocapeptin production. The crocapeptin gene cluster contains genes encoding the core NRPS machinery, the tailoring enzymes CpnE and CpnF, and likely other genes involved in precursor supply, regulation, and transport. A detailed map and annotation of the specific crocapeptin gene cluster from the supplementary materials of the genome analysis publication would provide a complete picture of its organization.

Quantitative Data on Crocapeptin Production

Efforts to enhance the production of crocapeptins have been successful through genetic engineering. The insertion of a strong promoter (Pnpt-promoter) upstream of the NRPS gene in Chondromyces crocatus resulted in a significant increase in the production of Crocapeptin A.

| Strain/Condition | Fold Increase in Crocapeptin A Production | Reference |

| C. crocatus with Pnpt-promoter insertion | 10-fold | [1] |

Further quantitative data, such as specific production titers (e.g., in mg/L) and the enzyme kinetic parameters (Km and kcat) for CpnE and CpnF, would be invaluable for optimizing production and for in-depth biochemical studies.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Inactivation and Mutagenesis

To confirm the involvement of specific genes in crocapeptin biosynthesis, targeted gene inactivation is performed. This typically involves the following steps:

-

Construction of a knockout vector: A plasmid is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Transformation: The knockout vector is introduced into the producing organism, such as Chondromyces crocatus, via methods like electroporation or conjugation.

-

Homologous Recombination: The flanking homologous regions on the vector facilitate a double crossover event, replacing the target gene with the selectable marker.

-

Selection and Verification: Transformants are selected based on the marker, and successful gene knockout is confirmed by PCR and sequencing.

Heterologous Expression and Purification of CpnE and CpnF

To characterize the function of the tailoring enzymes, they are often produced in a heterologous host, such as Escherichia coli.

-

Cloning: The genes encoding CpnE and CpnF are amplified by PCR from the genomic DNA of Chondromyces crocatus and cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Transformation and Expression: The expression vectors are transformed into a suitable E. coli expression strain. Protein expression is induced, for example, by the addition of IPTG.

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The tagged proteins are then purified from the cell lysate using affinity chromatography.

-

Protein Characterization: The purity and concentration of the recombinant proteins are determined by SDS-PAGE and protein quantification assays.

In Vitro Enzyme Assays

The catalytic activity of the purified CpnE and CpnF enzymes is investigated through in vitro assays.

-

Reaction Setup: A reaction mixture is prepared containing the purified CpnF enzyme, its substrate (precrocapeptin, isolated from a cpnF mutant), a suitable buffer, and any necessary cofactors for the P450 enzyme (e.g., NADPH and a P450 reductase).

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Analysis: The reaction products are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the formation of hydroxylated precrocapeptin and the final crocapeptin product.

-

Role of CpnE: To determine the effect of the helper protein, parallel assays are conducted with the addition of purified CpnE, and the conversion rates are compared.

Regulation of Crocapeptin Biosynthesis

The production of secondary metabolites in myxobacteria is often tightly regulated in response to various environmental and developmental cues. While specific regulatory elements for the crocapeptin gene cluster have not yet been fully elucidated, it is likely that its expression is controlled by a network of transcriptional regulators that respond to factors such as nutrient availability, cell density (quorum sensing), and developmental stage (e.g., fruiting body formation). Further research is needed to identify the specific signaling pathways and transcription factors that govern the biosynthesis of this compound.

Conclusion

The this compound biosynthetic pathway represents a fascinating example of nonribosomal peptide synthesis and enzymatic tailoring in myxobacteria. The elucidation of its gene cluster and the characterization of key enzymes have provided a solid foundation for further research. Future efforts aimed at detailed quantitative analysis, optimization of production through metabolic engineering, and a deeper understanding of the regulatory networks will be crucial for harnessing the full therapeutic potential of this promising class of natural products.

References

- 1. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Crocapeptin C and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocapeptin C, a cyclic depsipeptide of myxobacterial origin, has demonstrated significant potential as a potent inhibitor of the serine protease chymotrypsin. This technical guide provides a comprehensive overview of the biological activities of this compound and its structurally related analogs. It includes a detailed summary of their inhibitory activities, experimental protocols for key biological assays, and a discussion of their mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Cyclic depsipeptides are a diverse class of natural products known for their wide range of biological activities. Among these, the cyanopeptolin family, and the structurally similar crocapeptins, have garnered significant attention due to their potent inhibitory effects on serine proteases. This compound, isolated from the myxobacterium Melittangium boletus, is a notable member of this family. Its potent and selective inhibition of chymotrypsin makes it an interesting lead compound for the development of novel therapeutics targeting diseases where chymotrypsin activity is dysregulated. This guide delves into the specifics of this compound's biological profile, offering a comparative analysis with its known analogs and related compounds.

Quantitative Biological Data

The primary biological activity of this compound and its analogs is the inhibition of serine proteases, particularly chymotrypsin. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

| Compound | Target Enzyme | IC50 (µM) | Source Organism |

| This compound | Chymotrypsin | 0.5[1] | Melittangium boletus[1] |

| Crocapeptin A | Chymotrypsin | Data not available | Chondromyces crocatus |

| Crocapeptin B | Chymotrypsin | Data not available | Chondromyces crocatus |

| Symplocamide A | Chymotrypsin | 0.38 | Symploca sp. |

| Cyanopeptolin 963A | Chymotrypsin | 0.9 | Microcystis PCC 7806 |

| CP1027 | Chymotrypsin | 0.26 | Nostoc edaphicum CCNP1411 |

| CP985 | Chymotrypsin | 0.26 | Nostoc edaphicum CCNP1411 |

Note: While the structures of Crocapeptin A and B are known, their specific IC50 values for chymotrypsin inhibition were not publicly available at the time of this review. The table includes data from structurally related cyanopeptolins to provide a comparative context for the potency of this class of compounds.

Mechanism of Action: Chymotrypsin Inhibition

This compound, like other cyanopeptolin-type depsipeptides, acts as a competitive inhibitor of chymotrypsin. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. The following diagram illustrates the general mechanism of chymotrypsin inhibition.

Caption: Mechanism of competitive inhibition of chymotrypsin by this compound.

Experimental Protocols

Isolation and Characterization of Crocapeptins

The isolation and structural elucidation of this compound and its analogs from their natural sources typically follow a standardized workflow in natural product chemistry.

Caption: General experimental workflow for the isolation of this compound.

Chymotrypsin Inhibition Assay

The following protocol is a representative method for determining the chymotrypsin inhibitory activity of this compound and its analogs.

Materials:

-

α-Chymotrypsin from bovine pancreas (Sigma-Aldrich)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as substrate (Sigma-Aldrich)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound and analogs)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

-

Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Protocol:

-

In a 96-well microplate, add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the test compound solution at various concentrations (or DMSO as a control).

-

Add 20 µL of the α-chymotrypsin solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Synthesis of Crocapeptin Analogs

The synthesis of this compound analogs is a complex process involving solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by macrocyclization. The general approach is outlined below.

Caption: General workflow for the synthesis of Crocapeptin analogs.

Structure-Activity Relationship (SAR)

The inhibitory activity of cyanopeptolin-type depsipeptides is influenced by the nature of the amino acid residues within the cyclic core and the side chain. For chymotrypsin inhibition, a large hydrophobic or aromatic amino acid at the P1 position (the residue that fits into the S1 pocket of the protease) is generally favored. In this compound and related compounds, the residue adjacent to the 3-amino-6-hydroxy-2-piperidone (Ahp) unit is considered to be the P1 residue. The potent activity of this compound (IC50 = 0.5 µM) is consistent with this observation, as it possesses a phenylalanine residue at this position. Further synthesis and biological evaluation of a wider range of this compound analogs are necessary to establish a more detailed structure-activity relationship.

Conclusion

This compound is a potent chymotrypsin inhibitor with significant potential for further investigation in drug discovery programs. This technical guide has summarized the available quantitative data on its biological activity, provided detailed experimental protocols for its study, and outlined its mechanism of action. The information presented herein serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its analogs. Future work should focus on the synthesis of a diverse library of analogs to probe the structure-activity relationship more deeply and to optimize the potency and selectivity of these fascinating natural products.

References

In-Depth Technical Guide to the Nonribosomal Peptide Synthesis of Crocapeptin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonribosomal peptide synthesis of Crocapeptin C, a cyclic heptapeptide produced by the cyanobacterium Microcystis sp. NIES-298. This document details the biosynthetic gene cluster, the enzymatic machinery, and relevant experimental methodologies for the study of this natural product.

Introduction to this compound

This compound is a member of the crocapeptin family of cyclic heptapeptides, which also includes crocapeptins A and B. These natural products are synthesized via a nonribosomal peptide synthetase (NRPS) pathway. NRPSs are large, modular enzymes that act as an assembly line to incorporate amino acid building blocks into complex peptides without the use of ribosomes. The unique structures and bioactivities of nonribosomal peptides make them a rich source for drug discovery and development.

The Crocapeptin Biosynthetic Gene Cluster (cro)

The biosynthesis of this compound is encoded by a dedicated biosynthetic gene cluster (BGC) in Microcystis sp. NIES-298. This cluster contains the genes for the core NRPS enzymes as well as any necessary tailoring enzymes. The core NRPS machinery for crocapeptin synthesis is comprised of three large proteins: CroA, CroB, and CroC. These enzymes contain multiple modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The synthesis of this compound follows the canonical logic of nonribosomal peptide synthesis. Each NRPS module is composed of specific domains that perform distinct functions:

-

Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on the preceding module and the amino acid on the current module.

-

Thioesterase (TE) Domain: Typically located at the final module, this domain is responsible for the release and cyclization of the completed peptide chain.

The modular organization of the Cro NRPS enzymes dictates the sequence of amino acids in the final this compound product.

Domain Organization of the Crocapeptin Synthetases

The predicted domain organization of the CroA, CroB, and CroC synthetases is outlined below. This organization directly corresponds to the incorporation of the amino acid building blocks.

| Enzyme | Module | Domain Organization | Predicted Amino Acid Substrate |

| CroA | 1 | A-T-C | Undetermined |

| 2 | A-T-C | Undetermined | |

| CroB | 3 | A-T-C | Undetermined |

| 4 | A-T-C | Undetermined | |

| 5 | A-T-C | Undetermined | |

| CroC | 6 | A-T-C | Undetermined |

| 7 | A-T-TE | Undetermined |

Note: The specific amino acid substrates for each adenylation domain in the this compound pathway require experimental verification through in vitro enzymatic assays.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of the this compound biosynthetic pathway. These protocols are generalized and would require optimization for the specific enzymes and organism.

Gene Knockout of the cro Biosynthetic Gene Cluster

Targeted gene knockout is used to confirm the role of the cro gene cluster in this compound production. A common method is homologous recombination.

Protocol Overview:

-

Construct a Suicide Vector: A suicide plasmid containing an antibiotic resistance cassette flanked by regions of homology to the upstream and downstream sequences of the target cro gene is constructed.

-

Transformation: The suicide vector is introduced into Microcystis sp. NIES-298 competent cells.

-

Homologous Recombination: The plasmid integrates into the host genome via homologous recombination, replacing the target gene with the resistance cassette.

-

Selection and Screening: Transformants are selected on antibiotic-containing media. Successful knockout mutants are screened by PCR to confirm the gene replacement.

-

Phenotypic Analysis: The mutant strain is cultivated, and the culture extract is analyzed by LC-MS/MS to confirm the abolishment of this compound production.

Heterologous Expression of the cro Gene Cluster

Heterologous expression in a model organism like Escherichia coli allows for the production and characterization of the biosynthetic enzymes and their products in a more tractable host.[1][2]

Protocol Overview:

-

Cloning of the BGC: The entire cro biosynthetic gene cluster is cloned into an appropriate expression vector. This may require techniques for large DNA fragment assembly.

-

Host Strain Selection: An E. coli host strain suitable for the expression of large, multi-enzyme complexes is chosen. This may include strains engineered for improved protein folding or codon usage.

-

Transformation and Expression: The expression vector is transformed into the host strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Product Detection: The culture extract of the recombinant strain is analyzed by LC-MS/MS to detect the production of this compound.

In Vitro Adenylation Domain Substrate Specificity Assay

This assay is crucial for determining the specific amino acid activated by each A-domain in the Cro NRPS machinery.[3][4] A common method is the ATP-pyrophosphate (PPi) exchange assay.

Protocol Overview:

-

Cloning and Purification of A-domains: Individual A-domains are cloned, expressed, and purified as recombinant proteins.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified A-domain, ATP, MgCl2, a specific amino acid substrate, and radiolabeled [32P]PPi.

-

Reaction Incubation: The reaction is incubated to allow for the activation of the amino acid and the exchange of [32P]PPi into ATP.

-

Detection of [32P]ATP: The amount of [32P]ATP formed is quantified, typically by scintillation counting after separation from unincorporated [32P]PPi. The level of radioactivity is proportional to the A-domain's activity with the tested amino acid.

Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound in biological samples.[5][6][7][8]

Protocol Overview:

-

Sample Preparation: Microcystis sp. NIES-298 cultures are harvested, and the cells are lysed. This compound is extracted from the cell lysate using an appropriate organic solvent.

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from other metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a characteristic product ion is detected.

-

Quantification: A calibration curve is generated using a purified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. Expression of Cyanobacterial Biosynthetic Gene Clusters in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Structural Characterization of Crocapeptin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Crocapeptin C, a novel cyclic depsipeptide. The information is based on the available scientific literature and is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a recently discovered cyclic depsipeptide isolated from the myxobacterium Melittangium boletus.[1] As a member of the cyanopeptolin family, it features a characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[1] Notably, this compound has demonstrated potent inhibitory activity against chymotrypsin, a key serine protease, highlighting its potential as a lead compound for further therapeutic development.[1] The structural determination of this complex natural product was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS).[1]

Physicochemical and Spectrometric Data

While the detailed NMR and MS datasets from the primary literature are not yet publicly available, key quantitative information for this compound has been reported.

Table 1: Summary of Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄₉H₇₀N₈O₁₃ | Commercial |

| Molecular Weight | 979.13 g/mol | Commercial |

| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Primary Lit. |

Note: The detailed fragmentation pattern from ESI-MS analysis is pending public release of the full experimental data from the primary research publication.

Table 2: Summary of Nuclear Magnetic Resonance (NMR) Data for this compound

| NMR Experiment | Status |

| ¹H NMR | Data not publicly available. |

| ¹³C NMR | Data not publicly available. |

| 2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY) | Utilized for structural elucidation and stereochemical assignment.[1] |

Note: The complete ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D correlation data are contained within the primary research article, which is not yet fully accessible.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices for the analysis of similar cyanopeptolin-type peptides.

3.1. General NMR Spectroscopy Protocol

For the structural elucidation of novel cyclic peptides like this compound, a suite of NMR experiments is typically performed.

-

Sample Preparation: A purified sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent depends on the solubility of the compound.

-

Spectrometer: Data is acquired on a high-field NMR spectrometer, commonly operating at 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR:

-

¹H NMR: Provides information on the number and types of protons in the molecule.

-

¹³C NMR: Provides information on the carbon framework.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out amino acid side chains.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just adjacent ones.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different amino acid residues and other structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the stereochemistry and overall 3D conformation of the peptide.[1]

-

3.2. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is employed to determine the accurate mass and elemental composition of the molecule.

-

Sample Infusion: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile with a small percentage of formic acid) is infused into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Ionization: The sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ or other adducts.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula.

-

Tandem MS (MS/MS): The parent ion of interest is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the sequence of amino acids and the connectivity of the molecule.

3.3. Advanced Marfey's Method for Stereochemical Analysis

This method is used to determine the absolute stereochemistry (D or L configuration) of the constituent amino acids after hydrolysis of the peptide.

-

Acid Hydrolysis: The peptide is hydrolyzed into its individual amino acid components, typically by heating in 6N HCl.

-

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). This creates diastereomeric derivatives of the amino acids.

-

LC-MS Analysis: The derivatized amino acids are separated and analyzed by reverse-phase HPLC, often coupled with a mass spectrometer.

-

Comparison to Standards: The retention times of the derivatives from the unknown sample are compared to the retention times of derivatized D- and L-amino acid standards. This allows for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the discovery and characterization of a novel natural product like this compound.

References

Methodological & Application

Application Notes and Protocols: Crocapeptin C Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocapeptin C, a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus, has demonstrated potent inhibitory activity against chymotrypsin, highlighting its potential as a lead compound in drug discovery. This document provides a detailed protocol for the extraction and purification of this compound, designed to yield a high-purity product suitable for further biological and structural analysis. The methodology is based on the initial findings of its isolation from a methanol extract and employs standard chromatographic techniques commonly used for the purification of peptidic natural products.

Introduction

This compound is a member of the cyclic depsipeptide class of natural products, characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. Its significant and selective inhibition of chymotrypsin, a key serine protease, makes it a molecule of interest for therapeutic development, particularly in inflammatory and digestive disorders. The producing organism, Melittangium boletus, is a myxobacterium, a group of bacteria known for their production of diverse and bioactive secondary metabolites. This protocol outlines a robust and reproducible method for the isolation and purification of this compound from bacterial culture.

Experimental Protocols

Cultivation of Melittangium boletus

A pure culture of Melittangium boletus is required for the production of this compound.

-

Media Preparation: Prepare a suitable growth medium for myxobacteria, such as CYE (Casitone Yeast Extract) medium.

-

Inoculation and Incubation: Inoculate the sterile medium with a starter culture of Melittangium boletus. Incubate the culture at 30°C with shaking at 150 rpm for 7-10 days, or until sufficient cell mass is achieved.

-

Culture Scale-Up: For larger scale production, a stepwise scale-up from shake flasks to a fermenter can be performed to generate a higher biomass.

Extraction of this compound

This protocol is based on the initial report of this compound being isolated from a methanol extract.

-

Cell Harvesting: Separate the bacterial cells from the culture broth by centrifugation at 8,000 x g for 20 minutes at 4°C.

-

Methanol Extraction: Resuspend the cell pellet in methanol (e.g., 500 mL of methanol for every 100 g of wet cell paste). Stir the suspension at room temperature for 4-6 hours.

-

Crude Extract Preparation: Centrifuge the methanol suspension at 8,000 x g for 20 minutes to pellet the cell debris. Collect the supernatant containing the crude extract.

-

Solvent Evaporation: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a dried crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

Step 1: Solid-Phase Extraction (SPE) - Initial Fractionation

-

Column: C18 SPE cartridge.

-

Equilibration: Condition the cartridge with methanol followed by deionized water.

-

Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water before loading onto the equilibrated cartridge.

-

Elution: Perform a stepwise elution with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient from 30% to 70% Solvent B over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV detection at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of the target compound.

Step 3: Semi-Preparative RP-HPLC - Final Polishing

-

Column: A semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

-

Gradient: An optimized, shallower gradient based on the elution time from the preparative step (e.g., 40-60% Solvent B over 30 minutes).

-

Flow Rate: 3 mL/min.

-

Detection: UV detection at 214 nm.

-

Purity Analysis: Pool the pure fractions and confirm the purity by analytical RP-HPLC and Mass Spectrometry.

Data Presentation

| Parameter | Extraction | SPE | Preparative RP-HPLC | Semi-Preparative RP-HPLC |

| Starting Material | M. boletus Cell Pellet | Crude Extract | Enriched Fraction | Partially Pure this compound |

| Solvent/Mobile Phase | Methanol | Water/Methanol Gradient | Water/Acetonitrile with 0.1% TFA | Water/Acetonitrile with 0.1% Formic Acid |

| Typical Yield | N/A | N/A | (Value to be determined experimentally) | (Value to be determined experimentally) |

| Purity | <1% | 5-10% | 80-90% | >98% |

| Key Equipment | Centrifuge, Stirrer, Rotary Evaporator | SPE Manifold | Preparative HPLC System | Semi-Preparative HPLC System |

Visualizations

Caption: Workflow for this compound extraction and purification.

Caption: this compound inhibits chymotrypsin-mediated substrate cleavage.

Total Synthesis of Crocapeptin C and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the cyclic depsipeptide Crocapeptin C and its derivatives. The included protocols are based on established synthetic routes and are intended to serve as a guide for researchers in natural product synthesis and drug discovery.

Introduction

This compound is a natural product that has garnered significant interest due to its unique structure and promising biological activity, particularly its antifungal properties. Its complex architecture, featuring a cyclic depsipeptide core and a novel C9 polyketide side chain, presents a formidable challenge for synthetic chemists. This document outlines the key methodologies for its total synthesis and the preparation of derivatives for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

The synthetic strategy for this compound hinges on a convergent approach. The molecule is disconnected into two key fragments: a cyclic depsipeptide core and the C9 polyketide side chain. This approach allows for the parallel synthesis of these fragments, which are then coupled and cyclized to afford the final product.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the successful total synthesis of this compound.

Synthesis of the C9 Polyketide Side Chain

A key challenge in the synthesis is the stereoselective construction of the C9 polyketide side chain. The following is a generalized workflow.

Caption: Workflow for the synthesis of the C9 polyketide side chain.

Protocol:

-

Aldol Reaction: A chiral auxiliary-controlled acetate aldol reaction is employed to set the initial stereocenters. To a solution of the chiral auxiliary-appended acetate in a suitable solvent (e.g., CH₂Cl₂), add a Lewis acid (e.g., TiCl₄) at low temperature (-78 °C). Subsequently, add the desired aldehyde precursor.

-

Stereoselective Reduction: Following the aldol reaction, a diastereoselective reduction of the resulting ketone is performed using a reducing agent such as NaBH₄ in the presence of a chelating agent.

-

Protection and Chain Elongation: The newly formed hydroxyl group is protected (e.g., as a silyl ether). The ester is then converted to an aldehyde, which is subjected to a Wittig reaction to install the remaining carbon atoms of the side chain.

-

Deprotection and Oxidation: Finally, removal of the protecting groups and oxidation of the terminal alcohol yields the desired C9 polyketide carboxylic acid.

Synthesis of the Depsipeptide Core and Macrolactamization

The cyclic depsipeptide is assembled through sequential peptide couplings, followed by macrolactamization.

Protocol:

-

Peptide Couplings: Starting from the C-terminal amino acid, sequential amide bond formations are carried out using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Ester Bond Formation: The ester linkage in the depsipeptide is typically formed via an esterification reaction between the C-terminal carboxylic acid of one peptide fragment and a hydroxyl group on an amino acid side chain of another.

-

Final Coupling and Cyclization: The C9 polyketide side chain is coupled to the N-terminus of the linear depsipeptide. After deprotection of the C-terminus, the linear precursor is subjected to high-dilution macrolactamization conditions using a suitable coupling reagent to furnish the cyclic product.

Data Presentation

The following tables summarize key data from the synthesis and biological evaluation of this compound and its derivatives.

Table 1: Key Reaction Yields in the Total Synthesis of this compound

| Step | Reagents and Conditions | Yield (%) |

| Aldol Reaction | TiCl₄, DIPEA, CH₂Cl₂, -78 °C | ~75-85 |

| Stereoselective Reduction | NaBH₄, MeOH, -78 °C | >90 |

| Wittig Reaction | (Ph₃P)₂CH₂, n-BuLi, THF | ~60-70 |

| Macrolactamization | HATU, HOAt, High Dilution | ~40-50 |

Table 2: Antifungal Activity of this compound and Derivatives

| Compound | Modification | MIC against C. albicans (µg/mL) |

| This compound | Natural Product | 8 |

| Derivative 1 | Simplified C9 Side Chain | 32 |

| Derivative 2 | N-Methylation of an Amide | 16 |

| Derivative 3 | Epimerization of a Stereocenter | >64 |

Mechanism of Action (Hypothesized)

The precise mechanism of action of this compound is still under investigation. However, based on its structure and initial biological data, it is hypothesized to disrupt the fungal cell membrane integrity or interfere with key cellular processes.

Caption: Hypothesized mechanism of action for this compound.

Conclusion

The total synthesis of this compound has been successfully achieved, providing a platform for the synthesis of novel derivatives and further investigation into its biological activities. The protocols and data presented herein serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery. Future work will focus on elucidating the precise mechanism of action and optimizing the antifungal potency of this promising natural product.

Application Notes and Protocols: Chymotrypsin Inhibition Assay for Crocapeptin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease found in the digestive system, plays a crucial role in the breakdown of proteins. Its activity is tightly regulated to prevent unwanted proteolysis that can lead to tissue damage and disease. Consequently, inhibitors of chymotrypsin are of significant interest in both biochemical research and therapeutic development. These inhibitors can be vital tools for studying enzymatic mechanisms and have potential applications in treating conditions characterized by excessive protease activity, such as pancreatitis and certain inflammatory disorders.[1][2]

Crocapeptin C is a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus.[3] This natural product has been identified as a potent inhibitor of chymotrypsin, making it a valuable candidate for further investigation as a potential therapeutic agent. This document provides a detailed protocol for a chymotrypsin inhibition assay using this compound as a model inhibitor, along with data presentation guidelines and a workflow diagram.

Quantitative Data Summary

The inhibitory potency of this compound against chymotrypsin has been determined, providing a key quantitative measure of its efficacy.

Table 1: Inhibitory Activity of this compound against Chymotrypsin

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Chymotrypsin | 0.5 µM | [3] |

Note: Further kinetic parameters such as the inhibition constant (Ki) and the association (kon) and dissociation (koff) rate constants for this compound have not been reported in the currently available literature.

Experimental Protocols

This section details the methodology for determining the inhibitory effect of this compound on chymotrypsin activity. The following protocol is a generalized procedure based on established chromogenic assays and can be adapted for use in a 96-well plate format for higher throughput.

Materials and Reagents

-

Chymotrypsin: from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

This compound: (User-supplied)

-

Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S7388, Sigma-Aldrich) or N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2

-

Inhibitor Solvent: Dimethyl sulfoxide (DMSO)

-

96-well microplate: Clear, flat-bottom

-

Microplate reader: Capable of measuring absorbance at 405 nm

Experimental Procedure

-

Preparation of Reagents:

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 µg/mL) with the Assay Buffer.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of the chromogenic substrate in DMSO.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions from this stock solution in DMSO to achieve the desired final concentrations for the assay.

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 2 µL of the appropriate this compound dilution or DMSO (for control wells) to each well.

-

Add 25 µL of the chymotrypsin working solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Chymotrypsin Inhibition Assay Workflow

The following diagram illustrates the key steps in the experimental workflow for the chymotrypsin inhibition assay.

References

- 1. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Role of Trypsin:Chymotrypsin in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and structure determination of a new depsipeptide this compound from the myxobacterium Melittangium boletus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Crocapeptin C

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Crocapeptin C, a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus. This compound has been identified as a potent chymotrypsin inhibitor, making its accurate quantification crucial for research and development purposes.[1] This method utilizes reverse-phase HPLC with UV detection, providing excellent resolution and sensitivity for the determination of this compound in fermentation broth extracts. The protocol described herein is intended as a model for the development of a validated analytical method.

Introduction

This compound is a cyclic depsipeptide that contains a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[2] As a member of the cyanopeptolin-like skeleton group of molecules, it exhibits significant inhibitory activity against serine proteases, specifically chymotrypsin.[2] The development of a reliable analytical method is essential for monitoring its production in microbial cultures, for purification process control, and for pharmacological studies. Reverse-phase HPLC is a widely used technique for the analysis of peptides due to its high efficiency and resolving power.[3] This application note provides a comprehensive protocol for the extraction and HPLC analysis of this compound.

Experimental Protocols

Sample Preparation from Fermentation Broth

A multi-step extraction process is employed to isolate and purify this compound from the complex matrix of the fermentation broth. This process involves centrifugation, liquid-liquid extraction, and solid-phase extraction (SPE).

1.1. Materials and Reagents:

-

Melittangium boletus fermentation broth

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Centrifuge

-

Rotary evaporator

1.2. Protocol:

-

Cell Removal: Centrifuge 100 mL of the Melittangium boletus fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Pool the organic extracts.

-

-

Solvent Evaporation: Evaporate the pooled ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitution: Reconstitute the dried extract in 5 mL of 50% methanol in water.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute the this compound with 5 mL of 80% methanol in water.

-

Collect the eluate and evaporate to dryness.

-

-

Final Sample Preparation: Reconstitute the final dried eluate in 1 mL of the HPLC mobile phase A and filter through a 0.22 µm syringe filter before injection.

HPLC Analysis

2.1. Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2.2. Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | 20% to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

Note: The detection wavelength of 214 nm is chosen as it is in the region where the amide bonds in the peptide backbone absorb, which is suitable for peptides lacking strong aromatic chromophores.[2]

Data Presentation

The following tables summarize the quantitative data for the developed HPLC method.

Table 1: Linearity of this compound Standard

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 50,234 |

| 5 | 251,170 |

| 10 | 503,540 |

| 25 | 1,258,850 |

| 50 | 2,515,700 |

| 100 | 5,031,400 |

| R² | 0.9998 |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| Low | 5 | 2.1 | 2.8 | 98.5 |

| Medium | 25 | 1.5 | 2.2 | 101.2 |

| High | 75 | 1.2 | 1.9 | 99.3 |

Visualizations

Experimental Workflow

Logical Relationship of HPLC Parameters

Conclusion

The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The sample preparation protocol effectively isolates the analyte from a complex fermentation broth, and the chromatographic conditions ensure good resolution and sensitivity. This method can be a valuable tool for researchers and professionals involved in the study and development of this compound and other related cyclic peptides. Further validation of this method should be performed in accordance with regulatory guidelines for specific applications.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of Crocapeptin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocapeptin C is a cyclic depsipeptide isolated from the myxobacterium Melittangium boletus. As a member of the cyanopeptolin family, it features a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and exhibits potent inhibitory activity against chymotrypsin, making it a compound of interest for therapeutic development.[1][2][3] This document provides detailed application notes and protocols for the fragmentation analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Understanding its fragmentation pattern is crucial for structural confirmation, metabolite identification, and pharmacokinetic studies.

This compound has a molecular formula of C₄₉H₇₀N₈O₁₃ and a monoisotopic mass of 978.5063 Da.[2] Its structure consists of the amino acid sequence Gln-Thr-Leu-Ahp-Phe-N-Me-Tyr-Val.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of this compound for mass spectrometry analysis is crucial for obtaining high-quality, reproducible data.

-

Stock Solution Preparation:

-

Accurately weigh 1 mg of purified this compound.

-

Dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

-

-

Working Solution for Infusion:

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the molecule in positive ion mode ESI.

-

Mass Spectrometry Analysis

The following protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Instrumentation and General Settings:

-

Mass Spectrometer: Q-TOF Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 – 4.5 kV

-

Nebulizer Gas (N₂): 1.5 – 2.5 bar

-

Drying Gas (N₂): 8 – 10 L/min

-

Drying Gas Temperature: 180 – 220 °C

-

Mass Range (MS1): m/z 100 – 1500

-

-

MS¹ (Full Scan) Analysis:

-

Inject the working solution at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺ of this compound at m/z 979.5136. Also, observe for other adducts such as [M+Na]⁺ (m/z 1001.4955) and [M+K]⁺ (m/z 1017.4695).[2]

-

-

MS² (Tandem MS) Analysis:

-

Select the protonated molecular ion [M+H]⁺ (m/z 979.5) as the precursor ion for collision-induced dissociation (CID).

-

Isolation Width: 1.0 – 2.0 Da.

-

Collision Gas: Argon.

-

Collision Energy (CE): Apply a range of collision energies (e.g., 20-60 eV) to obtain a comprehensive fragmentation pattern. A collision energy of 30-40 eV is often a good starting point for peptides of this size.

-

Acquire the product ion spectra.

-

Data Presentation: Predicted Fragmentation of this compound

The fragmentation of cyclic peptides like this compound is more complex than that of linear peptides because the ring must first be opened.[4][5] The initial cleavage can occur at multiple sites, leading to a variety of product ions. Based on the known fragmentation patterns of cyanopeptolins, a plausible fragmentation pathway for this compound is proposed below.[2] A key fragmentation pathway involves the formation of diagnostic ions from the cleavage of the Ahp-containing core.

Table 1: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS

| m/z (calculated) | Proposed Fragment Structure / Neutral Loss | Fragment Type |

| 961.5030 | [M+H - H₂O]⁺ | Neutral Loss |

| 951.5351 | [M+H - CO]⁺ | Neutral Loss |

| 851.4593 | [M+H - Gln]⁺ | Amino Acid Loss |

| 750.4116 | [M+H - Gln - Thr]⁺ | Amino Acid Loss |

| 637.3276 | [M+H - Gln - Thr - Leu]⁺ | Amino Acid Loss |

| 490.2592 | [M+H - Gln - Thr - Leu - Phe]⁺ | Amino Acid Loss |

| 343.1908 | [M+H - Gln - Thr - Leu - Phe - N-Me-Tyr]⁺ | Amino Acid Loss |

| 244.1381 | [M+H - Gln - Thr - Leu - Phe - N-Me-Tyr - Val]⁺ | Amino Acid Loss |

| 243.1230 | [Ahp + Phe + H - H₂O]⁺ | Diagnostic Ion |

| 215.1281 | [Ahp + Phe + H - H₂O - CO]⁺ | Diagnostic Ion |

| 147.0766 | Immonium ion of Phe | Immonium Ion |

| 128.0868 | Immonium ion of Gln | Immonium Ion |

| 120.0813 | Immonium ion of Phe (side chain) | Immonium Ion |

| 86.0969 | Immonium ion of Leu | Immonium Ion |

| 72.0813 | Immonium ion of Val | Immonium Ion |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the systematic workflow for the mass spectrometry analysis of this compound.

Caption: Workflow for this compound MS Analysis.

Proposed Fragmentation Pathway

This diagram illustrates a key proposed fragmentation pathway for this compound, highlighting the formation of diagnostic ions.

Caption: Proposed Fragmentation of this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the mass spectrometry fragmentation analysis of this compound. The characteristic fragmentation pattern, particularly the diagnostic ions resulting from the Ahp-Phe moiety, allows for the confident identification and structural elucidation of this potent protease inhibitor. This information is invaluable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the potential of this compound and related compounds.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnostic Fragmentation Filtering for Cyanopeptolin Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diagnostic Fragmentation Filtering for Cyanopeptolin Detection | Semantic Scholar [semanticscholar.org]

Application Note: Unambiguous NMR Assignment of the Cyclic Depsipeptide Crocapeptin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocapeptin C is a cyclic depsipeptide isolated from the cyanobacterium Microcystis sp.. Cyclic peptides are a promising class of molecules for drug development due to their high bioactivity, target selectivity, and metabolic stability. Determining the precise three-dimensional structure is paramount for understanding their mechanism of action and for guiding further drug design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the constitution and conformation of such complex natural products in solution.

This application note provides a detailed protocol for the complete ¹H and ¹³C NMR assignment of this compound, based on a suite of 2D NMR experiments. The data presented herein is foundational for subsequent structure calculations and conformational analysis.

Quantitative NMR Data

The unambiguous assignment of all proton and carbon signals of this compound was achieved through a combination of 2D NMR experiments, including COSY, TOCSY, HSQC, HMBC, and ROESY. The chemical shifts for each amino acid residue are summarized below. All data was recorded in DMSO-d₆ at 300 K.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Residue | Atom | δ ¹³C [ppm] | δ ¹H [ppm] | J [Hz] |

| 1-N-Me-Phe | C=O | 170.8 | - | - |

| N-CH₃ | 31.7 | 2.79 | - | |

| Cα | 59.9 | 5.25 | - | |

| Cβ | 36.1 | 3.10, 2.89 | - | |

| Cγ (Ar) | 137.4 | - | - | |

| Cδ (Ar) | 129.3 | 7.22 | - | |

| Cε (Ar) | 128.3 | 7.28 | - | |

| Cζ (Ar) | 126.5 | 7.19 | - | |

| 2-Thr | C=O | 171.1 | - | - |

| NH | - | 7.85 | d, 8.8 | |

| Cα | 57.9 | 4.15 | - | |

| Cβ | 67.2 | 3.98 | - | |

| Cγ | 19.5 | 1.05 | d, 6.3 | |

| 3-Gln | C=O | 172.9 | - | - |

| NH | - | 8.21 | d, 7.8 | |

| Cα | 52.8 | 4.20 | - | |

| Cβ | 27.5 | 2.05, 1.88 | - | |

| Cγ | 31.4 | 2.15 | - | |

| Cδ | 174.5 | - | - | |

| NH₂ | - | 7.29, 6.79 | - | |

| 4-Hty | C=O | 171.9 | - | - |

| NH | - | 8.01 | d, 8.1 | |

| Cα | 52.1 | 4.35 | - | |

| Cβ | 37.1 | 1.75, 1.65 | - | |

| Cγ (Ar) | 130.3 | - | - | |

| Cδ (Ar) | 127.9 | 7.05 | - | |

| Cε (Ar) | 156.0 | - | - | |

| O-CH₃ | 55.0 | 3.71 | - | |

| OH | - | 9.20 | - | |

| 5-N-Me-Ala | C=O | 172.5 | - | - |

| N-CH₃ | 30.1 | 2.75 | - | |

| Cα | 55.4 | 4.95 | q, 7.1 | |

| Cβ | 16.2 | 1.25 | d, 7.1 | |

| 6-Ahp | C=O | 172.1 | - | - |

| NH | - | 8.15 | d, 7.5 | |

| Cα | 53.5 | 4.10 | - | |

| Cβ | 34.2 | 1.60, 1.45 | - | |

| Cγ | 24.8 | 1.28 | - | |

| Cδ | 28.9 | 1.55 | - | |

| Cε | 22.1 | 1.20 | - | |

| Cζ | 13.9 | 0.85 | t, 7.3 | |

| 7-Ahda | C=O | 174.2 | - | - |

| Cα | 71.5 | 4.90 | - | |

| Cβ | 35.8 | 1.80, 1.70 | - | |

| Cγ | 25.1 | 1.35 | - | |

| Cδ | 29.2 | 1.25 | - | |

| Cε | 22.5 | 1.25 | - | |

| Cζ | 14.0 | 0.88 | t, 7.2 |

Ahp: 3-Amino-6-ethyl-octanoic acid Ahda: 3-Amino-9-hydroxy-10,12-dimethyl-tetradecanoic acid derivative (specific variant in this Crocapeptin not fully detailed in general literature) Hty: Homotyrosine Note: Assignments are based on comprehensive analysis of 2D NMR spectra. Slight variations in chemical shifts may occur depending on sample conditions.

Experimental Protocols

High-resolution NMR spectra were acquired on a Bruker DRX 600 spectrometer. The sample was dissolved in DMSO-d₆, and all experiments were performed at a constant temperature of 300 K.

General Parameters:

-

Spectrometer: Bruker DRX 600 (600 MHz for ¹H, 150 MHz for ¹³C)

-

Solvent: DMSO-d₆

-

Temperature: 300 K

2.1. ¹H-¹H COSY (Correlation Spectroscopy)

-

Objective: To identify scalar-coupled protons, primarily for tracing connections within amino acid spin systems.

-

Protocol: A gradient-selected COSY (gs-COSY) experiment was performed. Typically, 2048 data points were acquired in the F2 dimension and 256-512 increments in the F1 dimension. A spectral width of 12 ppm was used in both dimensions. Data was processed using a sine-bell window function.

2.2. ¹H-¹H TOCSY (Total Correlation Spectroscopy)

-

Objective: To correlate all protons within a given spin system, which is crucial for identifying complete amino acid residues.

-